[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
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Overview
Description
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone: is a complex organic compound that features a quinoxaline ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline ring, followed by the introduction of the piperidine and piperazine moieties. Common reagents used in these reactions include ethoxyquinoxaline, piperidine, and 4-fluorophenylpiperazine. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce piperidine or piperazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties make it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and chemical engineering .
Mechanism of Action
The mechanism of action of [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar pharmacological properties.
Quinoxaline derivatives: These compounds contain the quinoxaline ring and are known for their antimicrobial and anticancer activities.
Piperazine derivatives: These compounds feature the piperazine ring and are used in various therapeutic applications
Uniqueness
What sets [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone apart is its unique combination of the quinoxaline, piperidine, and piperazine rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C26H30FN5O2 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H30FN5O2/c1-2-34-25-24(28-22-7-3-4-8-23(22)29-25)32-13-5-6-19(18-32)26(33)31-16-14-30(15-17-31)21-11-9-20(27)10-12-21/h3-4,7-12,19H,2,5-6,13-18H2,1H3 |
InChI Key |
FRKWTHGAPPBLOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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